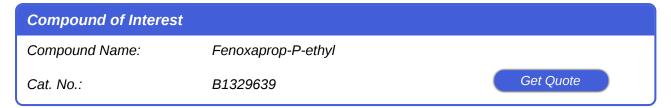


# Chemical structure and synthesis pathway of Fenoxaprop-P-ethyl

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An In-depth Technical Guide to the Chemical Structure and Synthesis of Fenoxaprop-P-ethyl

For researchers, scientists, and professionals in drug development, a thorough understanding of the chemical properties and synthesis of active compounds is paramount. This guide provides a detailed overview of **Fenoxaprop-P-ethyl**, a widely used herbicide, focusing on its chemical structure and manufacturing pathway.

#### **Chemical Structure**

**Fenoxaprop-P-ethyl** is the (R)-enantiomer of the aryloxyphenoxypropionate class of herbicides.[1][2] The '-P-' in its name designates it as the biologically active enantiomer, which is significantly more effective as a herbicide than its (S)-isomer. It functions as a selective, systemic herbicide with contact action, primarily used to control annual and perennial grasses. Its mode of action is the inhibition of acetyl-CoA carboxylase (ACCase), an enzyme crucial for fatty acid biosynthesis and lipid formation in targeted plant species.[1][3]

The key identifiers and properties of **Fenoxaprop-P-ethyl** are summarized in the table below.



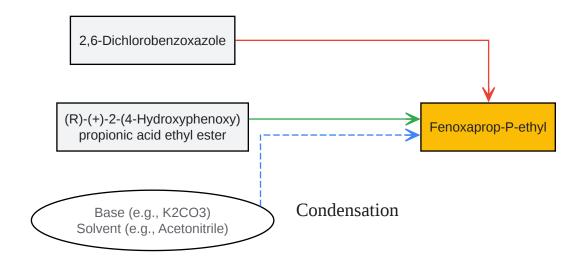
Identifier	Value	Source	
IUPAC Name	ethyl (2R)-2-[4-[(6-chloro-1,3- benzoxazol-2- yl)oxy]phenoxy]propanoate	[4][5]	
CAS Number	71283-80-2	[4][6]	
Molecular Formula	C18H16CINO5	[1][4][7]	
Molecular Weight	361.78 g/mol	[6][7]	
Canonical SMILES	CCOC(=0)C(C)OC1=CC=C(C =C1)OC2=NC3=C(O2)C=C(C= C3)CI	[1]	
Physical State	White to light beige solid	[2][8]	
Solubility	Practically insoluble in water (0.7 mg/L at 20°C) [2][9]		

## **Synthesis Pathway**

The commercial production of **Fenoxaprop-P-ethyl** involves a multi-step chemical synthesis. The core of the synthesis is the formation of an ether linkage between a substituted benzoxazole ring system and a phenoxypropionate moiety. While various specific methodologies exist, a common pathway involves the reaction of a chlorobenzoxazole derivative with a hydroxyphenoxypropionate derivative.

A generalized synthesis pathway is outlined below:





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Caption: Synthesis of Fenoxaprop-P-ethyl.

An alternative pathway involves the initial reaction of 2,6-dichlorobenzoxazole with 2-(4-hydroxyphenoxy)propionic acid, followed by esterification with ethanol to yield the final product. [10][11]

### **Experimental Protocols and Data**

Several patented methods provide specific details on the synthesis of **Fenoxaprop-P-ethyl**. The following table summarizes the experimental conditions and results from selected protocols.

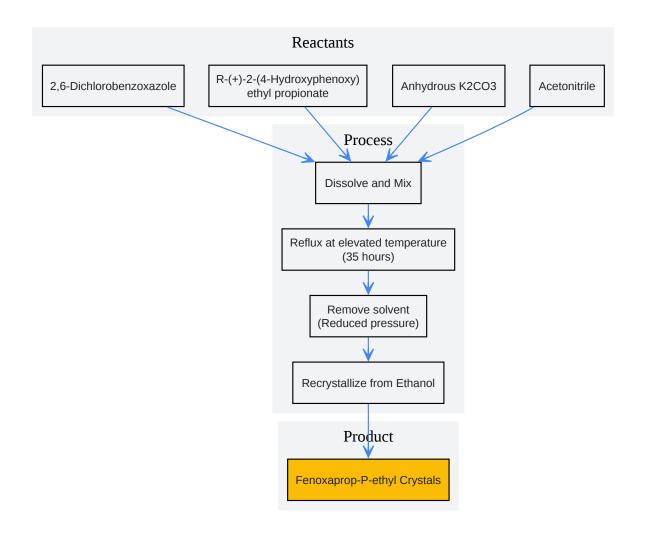


Parameter	Protocol 1 (CN102070550B)	Protocol 2 (CN102070550B)	Protocol 3 (CN101177417A)
Starting Material 1	2,6- Dichlorobenzoxazole (0.2 mol)	2,6- Dichlorobenzoxazole (0.105 mol)	2,6- Dichlorobenzoxazole (0.525 mol)
Starting Material 2	R-(+)-2-(4- Hydroxyphenoxy) ethyl propionate (0.2 mol)	R-(+)-2-(4- Hydroxyphenoxy) ethyl propionate (0.1 mol)	2-(4- Hydroxyphenoxy)propi onic acid (0.5 mol)
Reagent	Anhydrous potassium carbonate (0.3 mol)	Anhydrous potassium carbonate (0.25 mol)	Solid sodium hydroxide (1.5 mol)
Solvent	Acetonitrile (400 mL)	Ethyl acetate (200 mL) and 25% NaCl solution (200 mL)	Toluene and Water
Reaction Temperature	Reflux	50°C	50°C initially, then 80- 90°C
Reaction Time	35 hours	12 hours	4 hours, then 1 hour
Yield	85%	94%	95% (for the intermediate acid)
Product Purity	94%	98%	Not specified for final product
Optical Purity	94%	98%	Not specified

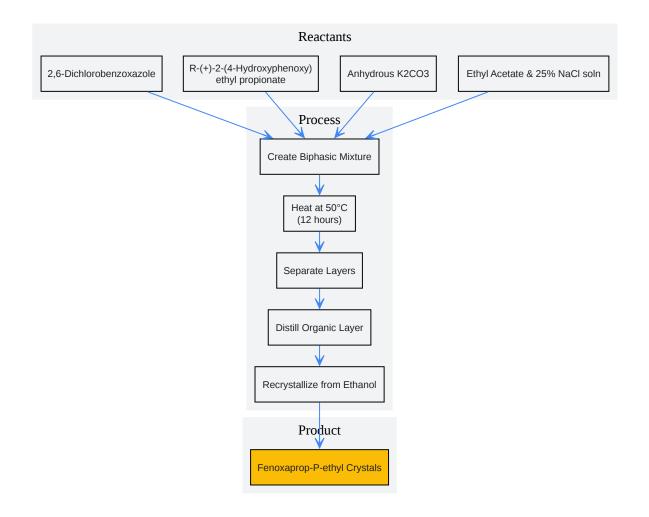
### **Detailed Methodologies:**

Protocol 1 (Anhydrous Conditions): This protocol involves dissolving 2,6-dichlorobenzoxazole and R-(+)-2-(4-hydroxyphenoxy) ethyl propionate in acetonitrile.[12] Anhydrous potassium carbonate is then added, and the mixture is heated to reflux for 35 hours.[12] After the reaction, the organic solvent is removed under reduced pressure. The crude product is then purified by recrystallization from ethanol to yield **Fenoxaprop-P-ethyl** as white needle-like crystals.[12]

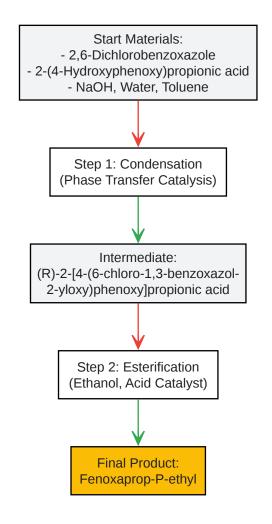












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